molecular formula C14H22N2O B2851395 {3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine CAS No. 923693-11-2

{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine

Cat. No. B2851395
CAS RN: 923693-11-2
M. Wt: 234.343
InChI Key: JCHXDLMFHVLZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine” is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 . It is also known as "Benzenemethanamine, 3-[(2,6-dimethyl-4-morpholinyl)methyl]-" .


Molecular Structure Analysis

The InChI code for “{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine” is 1S/C14H22N2O/c1-11-8-16(9-12(2)17-11)10-14-5-3-4-13(6-14)7-15/h3-6,11-12H,7-10,15H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine” is an oil at room temperature .

Scientific Research Applications

Enhancement of Biological Activity

This compound has been studied for its potential to enhance the biological activity of curcuminoids, which are compounds derived from turmeric. Curcuminoids with a pyrazole ring have shown increased potency as anti-malarials, anti-proliferatives, antiplatelet inhibitors, anti-inflammatory agents, antiviral agents, and NOS inhibitors . The addition of the {3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine structure could potentially improve the stability and minimize metal chelating properties, which are limitations of curcumin.

Water Solubility Improvement

The water solubility of pharmaceutical compounds is crucial for their bioavailability. The Mannich reaction, which is used to synthesize this compound, introduces an aminoalkyl substituent that can significantly increase water solubility. This property is essential for the compound’s effectiveness as a drug, as it ensures better absorption and distribution within the body .

Antioxidant Properties

Research has indicated that Mannich bases, such as {3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine, exhibit antioxidant properties. These compounds can donate hydrogen atoms or electrons to reduce oxidative stress in biological systems. Their antioxidant activity has been measured using various methods, including DPPH radical scavenging and metal chelating activity .

Antimicrobial Activities

The antimicrobial properties of Mannich bases are well-documented. Studies have shown that compounds like {3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine can be effective against a range of microorganisms, including bacteria such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. This makes them potential candidates for the development of new antimicrobial agents .

Synthetic Polymer Applications

Mannich bases are also used in the synthesis of polymers. Their unique chemical structure allows them to act as linkers or cross-linking agents, which can enhance the properties of synthetic polymers. This application is significant in the petroleum industry, water treatment, and the production of cosmetics and dyes .

Drug Development and Testing

As a reference standard in pharmaceutical testing, {3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine is used to ensure the accuracy and reliability of analytical methods. Its well-characterized structure and properties make it an ideal compound for calibrating instruments and validating test results in drug development processes .

Safety and Hazards

The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

[3-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-11-8-16(9-12(2)17-11)10-14-5-3-4-13(6-14)7-15/h3-6,11-12H,7-10,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHXDLMFHVLZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.